molecular formula C34H40K2N2O11S3 B1261492 NIR-4 dye

NIR-4 dye

Cat. No.: B1261492
M. Wt: 827.1 g/mol
InChI Key: QPGIGKMACFTHAH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of NIR Dye Significance in Advanced Technological Domains

Near-Infrared (NIR) dyes are organic compounds that absorb and emit light within the near-infrared spectrum, typically defined as the 700 to 2000 nm wavelength range. tcichemicals.com Their utility in advanced technologies stems from the unique properties of NIR light, which can penetrate many substances, including biological tissues, more deeply than visible light. technologynetworks.com This characteristic minimizes background autofluorescence from biological samples, reduces light scattering, and enhances signal-to-noise ratios, making NIR dyes ideal for high-sensitivity applications. nih.govnih.gov

In the biomedical field, these dyes are of great interest for in vivo imaging, allowing for non-invasive monitoring of biological processes at the cellular and molecular levels. nih.govnih.gov Beyond medicine, NIR dyes are integral to various high-technology sectors, including security inks, optical data storage, laser printing, and as filters in smartphone cameras. tcichemicals.comtechnologynetworks.comkoreascience.kr Their ability to efficiently absorb NIR light also makes them candidates for improving the power conversion efficiency of organic solar cells. tcichemicals.com

Evolution of NIR Dye Chemistry and Contemporary Research Paradigms

The development of NIR dyes has evolved significantly over the past century. Early discoveries in the 1930s led to the availability of various polymethine dyes that were primarily used for photographic sensitization up to 1300 nm. nih.gov However, it took several decades for these compounds to be adapted for biological use. nih.gov The modern era of NIR dye chemistry is characterized by the rational design of molecules with specific properties tailored for advanced applications.

Contemporary research focuses on overcoming the limitations of early dyes. A primary challenge has been to create new biocompatible dyes that are water-soluble, structurally and chemically stable, and possess a high quantum yield (fluorescence efficiency). nih.gov A significant paradigm shift has been the move towards creating dyes with functional groups that allow for bioconjugation—the linking of the dye to biological carriers like antibodies or peptides to enhance target selectivity in vivo. nih.gov This has paved the way for highly specific molecular imaging probes capable of visualizing disease mechanisms. nih.gov

Classification of NIR Dyes by Chromophore Architecture

NIR dyes are categorized based on their core chemical structure, or chromophore, which is the part of the molecule responsible for light absorption. The major classes include:

Cyanine (B1664457) Dyes: This large family of dyes features a polymethine chain connecting two nitrogen-containing heterocyclic rings. tcichemicals.comnih.gov Cyanines are known for their high molar absorptivity, strong fluorescence, and good photostability, though they can have intrinsically small Stokes shifts (the difference between absorption and emission peaks). nih.gov

Squaraine Dyes: These are produced from the reaction of dihydroxycyclobutene diones with electron-rich compounds. alfa-chemistry.com They typically exhibit good photostability and intense absorption bands. alfa-chemistry.comrsc.org

Phthalocyanine and Naphthalocyanine Dyes: These are large macrocyclic compounds, often complexed with a metal ion. tcichemicals.comnih.gov They are among the most intensively studied NIR-active dyes and are noted for their exceptional photostability. nih.gov

BODIPY (Boron-dipyrromethene) Dyes: Characterized by a boron-dipyrromethene core, these dyes are known for high quantum yields, resistance to photobleaching, and narrow absorption/emission peaks. alfa-chemistry.com Their wavelengths can be tuned into the NIR region through structural modifications. mdpi.com

Rhodamine Analogs: Based on a xanthene core, rhodamines are common fluorophores. While typically active in the visible spectrum, their emission can be shifted into the NIR range through chemical modifications, such as expanding the aromatic ring system. nih.govalfa-chemistry.com

Current Landscape of Research and Persistent Challenges in NIR Dye Development

The current research landscape is focused on developing novel NIR dyes with superior performance for both biological and material applications. A major area of interest is the second near-infrared window (NIR-II, 1,000–1700 nm), which offers even deeper tissue penetration and higher spatial resolution for bioimaging compared to the traditional NIR-I window (700–900 nm). frontiersin.orgresearchgate.net

Despite rapid progress, several persistent challenges remain. Many NIR dyes suffer from:

Aqueous Insolubility and Aggregation: In biological systems, many dyes tend to clump together (aggregate), which can quench their fluorescence and alter their properties. nih.gov

Poor Photostability: Some dyes degrade quickly when exposed to light, limiting their use in long-term imaging experiments. nih.gov

Low Quantum Yields: The efficiency of light emission, particularly in aqueous environments, can be low for many NIR dyes. frontiersin.org

Small Stokes Shifts: A small gap between absorption and emission wavelengths can lead to interference and reduced detection sensitivity. nih.gov

Biocompatibility: Ensuring that the dyes and their degradation products are non-toxic is crucial for clinical and in vivo applications. researchgate.net

Researchers are actively addressing these issues through innovative synthetic strategies, such as incorporating water-solubilizing groups, increasing structural rigidity to prevent aggregation, and designing new chromophore systems with enhanced photophysical properties. nih.govfrontiersin.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H40K2N2O11S3

Molecular Weight

827.1 g/mol

IUPAC Name

dipotassium;(2Z)-2-[(2E,4E)-5-[5-carboxy-3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate

InChI

InChI=1S/C34H42N2O11S3.2K/c1-33(2)26-22-24(32(37)38)14-16-28(26)35(18-8-10-20-48(39,40)41)30(33)12-6-5-7-13-31-34(3,4)27-23-25(50(45,46)47)15-17-29(27)36(31)19-9-11-21-49(42,43)44;;/h5-7,12-17,22-23H,8-11,18-21H2,1-4H3,(H3-,37,38,39,40,41,42,43,44,45,46,47);;/q;2*+1/p-2

InChI Key

QPGIGKMACFTHAH-UHFFFAOYSA-L

Isomeric SMILES

CC1(C2=C(C=CC(=C2)C(=O)O)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCS(=O)(=O)[O-])C.[K+].[K+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)C(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCS(=O)(=O)[O-])C.[K+].[K+]

Origin of Product

United States

Advanced Synthetic Methodologies for Nir Dyes

Strategies for Extending π-Conjugation Systems in NIR Dye Synthesis

A fundamental approach to achieving absorption and emission in the near-infrared spectrum is the extension of the π-conjugated system within the dye molecule. For NIR-4 dye, a polymethine cyanine-based structure, this is accomplished through strategic molecular design.

Incorporation of Fused Ring Systems and Polyene Intermediates

The synthesis of this compound and similar long-wavelength cyanine (B1664457) dyes often involves the use of polyene intermediates. The length of the polymethine chain is a critical determinant of the dye's spectral properties, with each additional vinyl unit in the chain leading to a significant bathochromic (red) shift of approximately 100 nm in the absorption maximum. nih.gov The core structure of this compound incorporates an extended polymethine bridge connecting two heterocyclic nuclei.

The synthesis of such dyes typically employs condensation reactions between heterocyclic precursors containing activated methyl groups and a suitable polymethine chain synthon. While specific synthetic details for the exact this compound structure are not extensively published in peer-reviewed literature, the general approach for analogous dyes involves the stepwise construction of the polyene bridge.

Terminal Group Modification for Precise Wavelength Tuning

The electronic nature of the terminal heterocyclic groups in cyanine dyes like NIR-4 plays a crucial role in fine-tuning the absorption and emission wavelengths. The specific heterocyclic systems at the ends of the polymethine chain in this compound, which are substituted indolenine rings, are integral to its spectral characteristics. The electron-donating or -withdrawing properties of substituents on these rings can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby adjusting the wavelength of maximum absorption (λmax). While the provided structure of this compound has specific terminal groups, the general principle in NIR dye synthesis is that modification of these end groups allows for precise control over the final optical properties. nih.gov

Functionalization Techniques for Enhanced Research Utility

To be effective in many research applications, particularly in biological imaging, NIR dyes must possess specific physicochemical properties. Functionalization of the core dye structure is therefore a critical aspect of their synthesis.

Introduction of Solubilizing Moieties (e.g., Sulfonates, Pyridinium, Glycol, Carboxylates)

A significant challenge in the application of many organic dyes is their limited solubility in aqueous media. The structure of this compound explicitly addresses this issue through the incorporation of multiple sulfonate (-SO₃⁻) groups and a carboxylate (-COO⁻) group. google.comchemspider.com These charged, hydrophilic moieties dramatically increase the water solubility of the dye, which is essential for its use in biological systems. core.ac.uknih.gov The presence of these groups prevents aggregation in aqueous buffers, a phenomenon that can lead to fluorescence quenching and altered spectral properties.

Table 1: Solubilizing Moieties in this compound

Functional Group Chemical Formula Purpose
Sulfonate -SO₃⁻ Enhance water solubility, prevent aggregation

Steric Hindrance Approaches to Mitigate Aggregation Phenomena

In addition to electrostatic repulsion from charged solubilizing groups, steric hindrance can be employed to prevent dye aggregation. The this compound structure includes gem-dimethyl groups on the indolenine rings. These bulky alkyl groups can sterically hinder the close approach of dye molecules to one another, thereby reducing the likelihood of forming non-fluorescent H-aggregates. This strategy is a common technique in the design of cyanine dyes to maintain high quantum yields in solution. nih.gov

Site-Specific Modification for Bioconjugation (e.g., Click Chemistry)

For targeted imaging applications, NIR dyes must be covalently attached to a biomolecule, such as an antibody or peptide. This requires the incorporation of a reactive functional group onto the dye structure that can be used for bioconjugation. The carboxylate group present in the this compound structure can serve as a handle for such modifications. google.com It can be activated, for example, to form an N-hydroxysuccinimide (NHS) ester, which can then react with primary amines on proteins to form a stable amide bond. This allows for the specific labeling of biological targets for in vivo and in vitro imaging studies.

Exploration of Novel Reaction Mechanisms in NIR Dye Synthesis

The quest for more sophisticated NIR dyes has led to the adoption of modern synthetic organic chemistry techniques, enabling the construction of complex molecular frameworks that were previously inaccessible. These novel mechanisms provide pathways to enhance dye performance and introduce new functionalities.

C–H Bond Functionalization: A significant advancement in NIR dye synthesis is the use of C–H bond functionalization. This strategy allows for the direct modification of carbon-hydrogen bonds, which are ubiquitous in organic molecules, into new carbon-carbon or carbon-heteroatom bonds. This approach is highly atom-economical and can simplify synthetic routes. For instance, a donor-acceptor-donor NIR II emissive rhodindolizine dye has been synthesized using C–H bond functionalization of 1-methyl-2-phenylindolizine (B15069248) with 3,6-dibromoxanthene. acs.org The resulting spirolactone product was non-fluorescent, but upon ring-opening to form an ethyl ester derivative, the fluorophore exhibited absorption at 920 nm and emission at 1092 nm, both within the NIR-II region. acs.org This methodology was also successfully applied to prepare rhodindolizine derivatives with 4-cyanophenyl and 4-methoxyphenyl (B3050149) substituents. acs.org

Near-Infrared Photocatalysis: A particularly innovative approach involves using NIR dyes themselves as photocatalysts. rsc.orgrsc.org Cyanine dyes, which are easily accessible and highly tunable, have been explored for this purpose. rsc.org In this mechanism, the NIR dye absorbs low-energy NIR light and, in its excited state, can initiate chemical reactions through a single electron transfer (SET) process. rsc.orgbeilstein-journals.orgrsc.org This has been applied in both polymerization reactions and organic synthesis. rsc.orgrsc.org For example, the cyanine dye Cy746 has been shown to be an efficient photocatalyst for both oxidation and reduction reactions under NIR light, facilitating the synthesis of functionalized tetrahydroisoquinolines. rsc.org This approach is advantageous because the use of long-wavelength NIR light allows for deeper penetration into materials and is compatible with biological tissues. rsc.org

Nucleophilic Substitution Mechanisms: Novel nucleophilic substitution reactions have also been employed to modify the core structure of NIR dyes, thereby fine-tuning their properties. One such mechanism is the unimolecular radical nucleophilic substitution (SRN1) reaction. mdpi.com This mechanism is utilized for substituting groups at the meso position of heptamethine cyanine dyes with nucleophiles like amines, thiols, and alcohols. mdpi.com Another example is the nucleophilic substitution (SNR1) at a central vinylogous halide carbon on a polymethine chain, which can induce an intramolecular charge transfer (ICT) process, leading to a large Stokes shift. nih.gov

Novel Reaction MechanismDye Class/ExampleKey Features and AdvantagesReference
C–H Bond FunctionalizationRhodindolizine DyesAtom-economical, simplifies synthesis, allows direct modification of core structures. Enables NIR-II emission (e.g., 1092 nm). acs.org
Near-Infrared PhotocatalysisCyanine Dyes (e.g., Cy746)Dye acts as a catalyst, initiated by low-energy NIR light. Deep light penetration, biocompatible. rsc.orgrsc.org
Unimolecular Radical Nucleophilic Substitution (SRN1)Heptamethine Cyanine DyesAllows for meso-position substitution with various nucleophiles to tune dye properties. mdpi.com

Asymmetric Synthesis Approaches for Tailored NIR Dye Architectures

Asymmetric synthesis is a powerful tool for creating chiral molecules with specific three-dimensional arrangements. In the context of NIR dyes, this approach is used to generate molecules with unique optical properties, such as circularly polarized luminescence (CPL), and to create tailored architectures for specific applications.

Chiral Boron Dipyrromethene (BODIPY) Dyes: One strategy involves incorporating chiral centers into established NIR dye scaffolds. For example, a chiral BODIPY dye with NIR emission has been synthesized by coupling a donor-acceptor BODIPY core with polyethylene (B3416737) glycol chains containing R-stereogenic centers via a Suzuki coupling reaction. nih.gov This approach not only induces chirality in the dye, leading to distinct circular dichroism activity, but also enhances its solubility. nih.gov The resulting dye also exhibited a response to pH changes, with acid-triggered protonation causing a redshift in absorption and an increase in NIR emission intensity. nih.gov

Dissymmetric Spiro-Fusion: A novel "dissymmetric spiro-fusion" strategy has been developed to create NIR dyes with CPL properties. rsc.org This method was used to synthesize a spiro-fused terrylene dimer (SDT). The spiro-conjugation effect resulted in a significant red-shift and enhancement of the absorption spectrum. rsc.org The two chiral enantiomers of SDT were successfully resolved and were shown to be potential materials for near-infrared chiral luminescence. rsc.org

Asymmetric Donor-Acceptor Architectures: The design of asymmetric donor-π-acceptor (D-π-A) type NIR-II fluorescent probes is another area of active research. acs.org An example is the synthesis of an asymmetric fluorophore, TBy, which, when encapsulated in nanoparticles, exhibits a maximum fluorescence emission at 1037 nm with an exceptionally large Stokes shift of 426 nm. acs.org This large Stokes shift is among the highest reported for organic NIR-II fluorescent dyes and is beneficial for imaging applications as it minimizes self-quenching. acs.org The synthesis of asymmetric water-soluble indodicarbocyanine dyes has also been reported, demonstrating the versatility of asymmetric approaches in creating functional NIR probes for biological detection. researchgate.net

Asymmetric ApproachDye Class/ExampleResulting PropertiesReference
Incorporation of Chiral CentersChiral BODIPY DyesCircular dichroism activity, enhanced solubility, pH-responsive NIR emission. nih.gov
Dissymmetric Spiro-FusionSpiro-fused Terrylene Dimer (SDT)Circularly polarized luminescence (CPL), red-shifted and enhanced absorption. rsc.org
Asymmetric D-π-A DesignTBy FluorophoreNIR-II emission (1037 nm) with an ultra-large Stokes shift (426 nm). acs.org
Asymmetric Water-Soluble DesignIndodicarbocyanine DyesWater-soluble NIR dyes for cancer detection. researchgate.net

Advanced Absorption and Emission Spectroscopy

Advanced spectroscopic methods are essential for a comprehensive understanding of how this compound interacts with light, from initial photon absorption to subsequent photon emission.

High-resolution absorption studies reveal the specific wavelengths at which this compound efficiently absorbs light. This compound exhibits an excitation peak at 629 nm aatbio.com. This characteristic absorption in the red/near-infrared region is typical for NIR dyes, which often display intense absorption bands originating from the charge transfer within their organic dye or metal complex structures tcichemicals.com. As a cyanine-based dye aatbio.com, this compound's absorption spectrum is expected to exhibit broad peaks due to the presence of various vibrational and rotational states within its molecular structure nih.gov. While specific high-resolution absorption data beyond the peak wavelength for this compound were not detailed, general NIR dyes, especially cyanines, can also show a blue-shifted shoulder in their absorption spectra, which is often correlated with structural asymmetry nih.gov.

Fluorescence spectroscopy provides insights into the emission properties and the lifetime of the excited state of this compound. This compound has an emission peak at 650 nm aatbio.com. It is noted for its high fluorescence efficiency at longer wavelengths among tested dyes, with a reported fluorescence response of approximately 46% mdpi.comcsic.es. This high efficiency is a desirable trait for many applications.

Time-resolved fluorescence spectroscopy, particularly fluorescence lifetime measurements, offers crucial information about the excited-state dynamics. While specific time-resolved data for this compound were not extensively detailed, NIR-emitting dyes generally exhibit fluorescence lifetimes that can vary significantly. Many conventional NIR fluorescent dyes have short lifetimes, typically below 1.5 nanoseconds (ns) d-nb.infobiorxiv.org. However, some advanced NIR dyes, including certain cyanine derivatives, can possess unusually long fluorescence lifetimes, ranging from 3 to 4 ns in vitro and 2.5 to 3.8 ns in vivo d-nb.info. For excited-state intramolecular proton transfer (ESIPT) based NIR dyes, a two-component exponential decay in the range of 2-4 ns has been observed mdpi.comnih.gov. Fluorescence lifetime is a valuable parameter as it is less dependent on dye concentration and can be sensitive to the dye's microenvironment, offering a robust metric for various applications d-nb.info.

The key steady-state photophysical properties of this compound are summarized in the table below:

PropertyValueUnitSource
Excitation Peak629nm aatbio.com
Emission Peak650nm aatbio.com
Fluorescence Response~46% mdpi.comcsic.es

The Stokes shift, defined as the difference between the peak absorption and emission wavelengths, is a critical photophysical parameter. For this compound, with an excitation peak at 629 nm and an emission peak at 650 nm aatbio.com, the Stokes shift is 21 nm (650 nm - 629 nm). A larger Stokes shift is generally advantageous as it minimizes self-quenching and reduces interference from excitation light and scattered light during fluorescence measurements rsc.orgacs.org.

Mechanisms contributing to Stokes shift modulation in NIR dyes are diverse. Excited-state intramolecular proton transfer (ESIPT) is a significant mechanism that can lead to very large Stokes shifts, sometimes exceeding 200 nm nih.govznaturforsch.com. Intramolecular charge transfer (ICT) processes are also fundamental to the design of NIR fluorescent probes and are known to induce large Stokes shifts acs.orgacs.orgacs.orgmdpi.com. The rotation of amine substituents upon excitation can also be a key factor responsible for substantial Stokes shifts in cyanine dyes nsf.gov. The ability to tune Stokes shifts, often through modifications to nitrogen substituents or by controlling the conformational changes in the excited state, offers a pathway for optimizing dye performance for specific applications nsf.gov.

Excited-State Dynamics and Relaxation Pathways

Understanding the pathways by which an excited dye molecule returns to its ground state is crucial for optimizing its fluorescence quantum yield and stability.

Upon excitation, this compound, like other fluorophores, can undergo various relaxation processes, including radiative decay (fluorescence) and non-radiative deactivation. Non-radiative transitions, primarily internal conversion (IC) from the first excited singlet state (S1) to the ground state (S0), are significant pathways that compete with radiative emission acs.orgaip.orgrsc.org.

A key principle governing non-radiative decay in NIR dyes is the energy gap law. This law states that for fluorophores with a smaller energy gap between the S1 and S0 states, such as many NIR fluorophores, there is a much faster non-radiative deactivation pathway mdpi.comcsic.esacs.orgrsc.org. This increased non-radiative decay often leads to reduced emission intensity, a phenomenon known as fluorescence quenching acs.org. Conformationally flexible structures and the presence of a "push-pull" electronic character in cyanine-based dyes can create additional non-radiative deactivation channels mdpi.com. Solvent interactions also play a role; solvent polarity and viscosity can significantly influence fluorescence quantum yields and lifetimes, suggesting mechanisms like solvent quenching are at play mdpi.com. Strategies such as deuteration have been shown to suppress non-radiative relaxation, thereby increasing the fluorescence quantum yield and lifetime in some NIR emitters rsc.org.

Intramolecular charge transfer (ICT) is a fundamental photophysical process in many NIR fluorescent dyes, including those with a donor-π-acceptor (D-π-A) molecular scaffold acs.orgmdpi.comchinesechemsoc.orgrsc.orgrsc.org. In these systems, excitation leads to a redistribution of electron density from the donor to the acceptor moiety, resulting in a more polar excited state compared to the ground state. This charge separation can significantly influence the dye's spectroscopic properties.

ICT processes are often responsible for the large Stokes shifts observed in many NIR dyes acs.orgacs.orgacs.orgmdpi.com. The extent of conjugation within the dye's structure can enhance ICT, leading to notable bathochromic shifts (red-shifts) in both absorption and fluorescence peaks rsc.org. The presence of strong electron-donating groups can further amplify this ICT activity mdpi.com. However, in some cases, a "twisted intramolecular charge transfer" (TICT) can occur, where rotation around single bonds in the excited state promotes efficient non-radiative decay, particularly in polar solvents, thereby reducing the fluorescence quantum yield chinesechemsoc.org. Understanding and controlling ICT processes are crucial for designing NIR dyes with optimized photophysical properties.

Intermolecular Interactions and Aggregation-Induced Quenching Phenomena

The performance of NIR dyes, particularly in biological systems, is significantly influenced by intermolecular interactions and their propensity for aggregation. A common challenge encountered with conventional organic molecular probes is aggregation-caused quenching (ACQ), where fluorescence is diminished or lost in aggregated states due to strong exciton (B1674681) coupling and intermolecular π–π interactions. chinesechemsoc.orgacs.orgmdpi.com This phenomenon is often observed in dyes with planar aromatic conformations. chinesechemsoc.org

Conversely, some molecules exhibit aggregation-induced emission (AIE), where they are weakly fluorescent in solution but become highly emissive upon aggregation. This effect is typically attributed to the restriction of intramolecular motions and vibrations in the aggregated state, which suppresses non-radiative decay pathways. chinesechemsoc.orgacs.orgmdpi.comrsc.org Designing dyes with twisted molecular conformations can help reduce intermolecular π–π interactions, thereby mitigating ACQ and promoting AIE. chinesechemsoc.org

Dye self-aggregation in aqueous environments can lead to significantly altered spectral profiles. Two primary types of dye self-aggregation processes are recognized:

H-aggregates: These form when transition dipoles align in a parallel, co-facial orientation. H-aggregates typically result in a broadened and blue-shifted absorption band relative to the monomeric state and often lead to fluorescence quenching. rsc.orgmdpi.com

J-aggregates: These aggregates are characterized by an end-to-end alignment of dye molecules, which can lead to a bathochromically shifted (red-shifted) absorption band and, in some cases, enhanced fluorescence. mdpi.commdpi.com Hydrophobic NIR dyes, for instance, have been observed to form J-aggregates as water concentration increases. researchgate.net

Strategies to enhance water solubility and reduce aggregation, such as the addition of hydrophilic groups (e.g., sulfonate, pyridinium, glycol, carboxylate) and increased sterics, are crucial for improving the utility of NIR dyes in biological applications. nih.govcore.ac.uk Steric protection, for example, can accommodate and protect dye molecules, preventing self-aggregation. rsc.org

Electrochemical Characterization and Energy Level Determination

Electrochemical characterization, particularly through techniques like cyclic voltammetry (CV), is essential for understanding the redox processes of NIR dyes and determining their energy levels, specifically the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). beilstein-journals.orgacs.orgresearchgate.netuchicago.eduunito.it These energy levels are critical for predicting a dye's electron injection and regeneration capabilities in various applications, such as dye-sensitized solar cells (DSSCs). beilstein-journals.orgunito.it

The HOMO and LUMO energy levels are typically determined from the onset potentials of the oxidation (Eox) and reduction (Ered) processes, respectively. A common reference for these measurements is the ferrocene/ferrocenium (Fc/Fc+) redox couple, which has an absolute energy level of 4.8 eV to vacuum and an oxidation potential of 0.40 V versus a saturated calomel (B162337) electrode (SCE). acs.orguchicago.edu The following equations are commonly used for calculation:

HOMO = Eox + 4.4 eV beilstein-journals.org

LUMO = Ered + 4.4 eV beilstein-journals.org

Table 2: Representative Electrochemical Data for NIR Dyes (Examples)

Dye Compound (Example)Onset Oxidation Potential (Eox vs. SCE)Onset Reduction Potential (Ered vs. SCE)HOMO (eV)LUMO (eV)Reference
BOD-TTPA0.60 V-0.6 V-5.0-3.8 beilstein-journals.org
BOD-TTPA-alk0.55 V-0.8 V-4.95-3.6 beilstein-journals.org
O4TTO0.60 VNot specified-5.00Not specified acs.orguchicago.edu

Note: Specific reduction potentials for O4TTO were not explicitly detailed in the provided snippets for LUMO calculation.

Compound Names and PubChem CIDs

The term "this compound" appears in the literature to refer to a specific dye within the context of particular research studies, rather than a single, universally recognized chemical compound with a unique PubChem CID. For instance, "dye 4" is mentioned in one study as part of a series of synthesized dyes, rsc.org and "NIR4" is referenced in another for its photophysical performance. mdpi.com Therefore, a universal PubChem CID for "this compound" as a standalone entity is not available. The table below lists compounds mentioned in the article and their PubChem CIDs where available.

Table of Mentioned Chemical Compounds

Computational and Theoretical Chemistry of Nir Dyes

Quantum Chemical Calculations for Electronic Structure and Spectra

Quantum chemical calculations are indispensable tools for predicting the electronic and optical properties of NIR dyes. These calculations can accurately forecast absorption and emission spectra, facilitating the in silico design of novel chromophores.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for calculating the excited-state properties of molecules, including their absorption and emission spectra. nih.govtaylors.edu.my It offers a good balance between computational cost and accuracy for many organic dyes. researchgate.net TD-DFT calculations can predict the vertical excitation energies, which correspond to the maxima of absorption bands (λmax). taylors.edu.my For instance, in a study of a model unsymmetrical squaraine dye (SQ-A), TD-DFT calculations using the B3LYP functional and 6-311G basis set predicted an absorption maximum at 603 nm in ethanol, which was in close agreement with the experimental value of 650 nm. taylors.edu.my

However, the accuracy of TD-DFT can be sensitive to the choice of the exchange-correlation functional, particularly for systems with significant charge-transfer character, which is common in NIR dyes. acs.org Long-range corrected functionals, such as CAM-B3LYP, often provide more accurate predictions for such systems. researchgate.netnih.gov Calibration of computational results against experimental data for a known set of dyes can further improve the predictive accuracy for new, uncharacterized molecules. nih.gov

The following table presents a comparison of experimental and TD-DFT calculated absorption maxima for a representative NIR dye.

DyeSolventExperimental λmax (nm)Calculated λmax (nm)Functional/Basis Set
SQ-AEthanol650603B3LYP/6-311G

Data sourced from a study on a model unsymmetrical squaraine dye. taylors.edu.my

While TD-DFT is a workhorse for excited-state calculations, wave function-based methods can offer higher accuracy, especially for challenging systems where TD-DFT may fail. acs.org Methods like the Complete Active Space Second-Order Perturbation Theory (CASPT2) and Similarity-to-Insulator-State Coupled-Cluster (STEOM-DLPNO-CCSD) are powerful tools for modeling the excited states of molecules. acs.org These methods, although more computationally demanding, can provide a more accurate description of electron correlation and are less prone to the artifacts that can affect some TD-DFT functionals. acs.org A novel wave function-based method, DLPNO-STEOM-CCSD, has been shown to provide exceptional performance in modeling the photophysical properties of aza-BODIPY dyes. acs.org

Molecular Orbital Analysis

Understanding the molecular orbitals of a dye is crucial for explaining its electronic transitions and designing new molecules with desired properties.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the electronic properties of a dye. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is directly related to the energy of the lowest electronic transition. nih.govresearchgate.net For NIR dyes, a small HOMO-LUMO gap is desirable to achieve absorption and emission at longer wavelengths. nih.govresearchgate.net

Quantitative Kohn-Sham molecular orbital analysis allows for the fine-tuning of the electronic properties of π-conjugated systems by modifying their size, incorporating donor and acceptor substituents, and altering torsional angles. nih.govresearchgate.net In many donor-π-acceptor (D-π-A) NIR dyes, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is localized on the electron-accepting part. researchgate.net For example, in a study of aza-BODIPY dyes, the HOMO was found to be delocalized over the entire π-conjugated system, while the LUMO was primarily localized on the BODIPY core. acs.org

The table below shows the calculated HOMO and LUMO energy levels and the corresponding energy gap for a representative NIR dye.

DyeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
SQ-A-5.14-3.301.84

Data sourced from a study on a model unsymmetrical squaraine dye. taylors.edu.my

Upon photoexcitation, an electron is promoted from an occupied orbital to an unoccupied orbital, creating an "electron-hole" pair. The spatial distribution of the electron and the hole in the excited state determines the nature of the electronic transition. In many NIR dyes, particularly those with a D-π-A architecture, the excitation involves a significant transfer of electron density from the donor to the acceptor moiety. This is known as an intramolecular charge transfer (ICT) state. johnshopkins.eduresearchgate.net

The degree of charge transfer can be visualized using computational methods that map the electron and hole distributions. johnshopkins.edu A large spatial separation between the electron and the hole is characteristic of a strong charge-transfer state. The formation of such states is crucial for the properties of many NIR dyes and can be influenced by the solvent environment. johnshopkins.edu For instance, in a study of a heptamethine cyanine (B1664457) dye, it was observed that sulfonate groups were significantly involved in the ICT process. johnshopkins.edu

Prediction and Rational Design of NIR Dye Properties

Computational chemistry provides a powerful platform for the rational design of new NIR dyes with specific properties. acs.orgnih.govnih.gov By systematically modifying the molecular structure in silico and calculating the resulting photophysical properties, researchers can identify promising candidates for synthesis. acs.org

This design process often involves:

Tuning the HOMO-LUMO Gap: As discussed, modifying the molecular structure to decrease the HOMO-LUMO gap is a primary strategy for red-shifting the absorption and emission wavelengths into the NIR region. nih.govresearchgate.net This can be achieved by extending the π-conjugation, introducing strong donor and acceptor groups, or altering the planarity of the molecule. acs.orgacs.org

Enhancing Molar Extinction Coefficients: High molar extinction coefficients are desirable for applications requiring strong light absorption. Computational methods can predict these values, guiding the design of dyes with improved brightness. acs.org

Controlling Stokes Shift: The Stokes shift, the difference between the absorption and emission maxima, is another important property that can be modulated through molecular design and predicted using computational methods.

Predicting Solubility and Aggregation: Computational models can also provide insights into the solubility and aggregation behavior of dyes, which are critical factors for their practical application.

For example, a study on thieno[3,4-b]thiophene-based quinoidal oligomers demonstrated the rational design of NIR dyes with controlled absorption properties. By increasing the number of thieno[3,4-b]thiophene (B1596311) units, the HOMO-LUMO gap was narrowed, leading to a significant red-shift in the absorption spectrum into the NIR region. acs.org The compound designated O4TTO, with four such units, exhibited strong absorption approaching 1200 nm while remaining transparent in the visible region. acs.org

In Silico Screening and Optimization of Chromophore Architecture

The process of discovering new NIR dyes with tailored properties is significantly accelerated by in silico screening. This approach involves the computational evaluation of a virtual library of candidate molecules, allowing for the rapid identification of promising structures. A key aspect of this process is the optimization of the chromophore architecture to achieve desired photophysical properties, such as absorption and emission wavelengths, and molar extinction coefficients.

One common strategy for tuning the properties of NIR dyes is to extend the π-conjugated system of the chromophore. acs.org For aza-BODIPY dyes, computational studies have shown that fusing aromatic rings to the core structure can effectively shift the absorption and emission wavelengths into the NIR region. acs.org Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful methods used to predict these properties. scientifiq.ai For instance, the addition of fused benzene (B151609) rings to an aza-BODIPY core systematically red-shifts the absorption maximum. This can be understood by considering the molecular orbitals involved in the electronic transitions. The highest occupied molecular orbital (HOMO) is typically delocalized across the entire π-conjugated system, while the lowest unoccupied molecular orbital (LUMO) is often localized on the BODIPY core. acs.org Extending the conjugation stabilizes the HOMO, reducing the HOMO-LUMO energy gap and thus leading to a bathochromic (red) shift in the absorption spectrum.

The following table illustrates the computationally predicted effect of extending π-conjugation on the absorption wavelength of a model aza-BODIPY dye.

Modification to Aza-BODIPY Core Number of Fused Rings Predicted Absorption Maximum (nm) Predicted Molar Extinction Coefficient (a.u.)
Core Structure06801.00
Addition of one fused ring17501.25
Addition of two fused rings28101.50
Addition of three fused rings38601.75

Note: The data in this table is illustrative and based on general findings from computational studies on aza-BODIPY dyes. acs.org

Calibration of Computational Models with Experimental Data

While TD-DFT is a widely used method for predicting the excited-state properties of molecules, the accuracy of its predictions can vary depending on the functional and basis set employed. acs.org For NIR dyes, where fine-tuning of spectral properties by 10-30 nm is often desired for applications like multiplexed imaging, the errors in uncalibrated TD-DFT calculations can be too large to be reliable. nih.gov

To address this limitation, a powerful strategy is to calibrate the computational models with experimental data. scientifiq.ainih.gov This involves performing calculations on a series of known NIR dyes and comparing the predicted absorption and emission wavelengths with their experimentally measured values. A linear correlation is often observed, which can be used to generate a calibration curve. This curve can then be used to correct the predicted values for new, uncharacterized dye derivatives, significantly improving the predictive accuracy.

For example, a study on rhodamine-based NIR dyes demonstrated that by calibrating TD-DFT calculations, the mean percent errors for predicted absorbance and emission could be reduced to 2.2% and 2.8%, respectively. scientifiq.ainih.gov This level of accuracy is sufficient for the fine-tuning of dye structures for specific applications.

The table below presents a hypothetical example of a calibration dataset for a series of NIR dyes, comparing the computationally predicted and experimentally observed absorption maxima.

Dye Derivative TD-DFT Predicted λmax (nm) Experimental λmax (nm) Error (nm) Corrected Predicted λmax (nm)
Dye 1685670+15671
Dye 2705692+13691
Dye 3720708+12706
Dye 4745730+15731

Note: This table illustrates the principle of calibrating computational data. The corrected predicted values are obtained by applying a linear regression formula derived from the correlation between the predicted and experimental data. nih.gov

Simulation of Mechanistic Photophysical Events

Computational chemistry provides profound insights into the fundamental photophysical events that occur in NIR dyes upon photoexcitation. These simulations can model processes such as light absorption, fluorescence emission, and non-radiative decay pathways.

The absorption spectrum of a dye is simulated by calculating the vertical excitation energies from the ground state (S0) to various excited states (S1, S2, etc.) and the corresponding oscillator strengths. mdpi.com For most NIR dyes, the primary absorption band in the NIR region corresponds to the S0 → S1 transition, which is often a π → π* transition. researchgate.net The nature of this transition can be further analyzed by examining the change in electron density upon excitation. For many donor-π-acceptor (D-π-A) type NIR dyes, this transition involves an intramolecular charge transfer (ICT), where electron density moves from the donor part of the molecule to the acceptor part. frontiersin.org

Similarly, fluorescence is simulated by calculating the transition from the optimized geometry of the first excited state (S1) back to the ground state. The energy difference between the absorption and emission maxima, known as the Stokes shift, can also be predicted computationally. Understanding the factors that influence the Stokes shift is crucial for designing probes for various imaging applications. rsc.org

Furthermore, computational models can help to elucidate the mechanistic details of non-radiative decay processes that compete with fluorescence and reduce the quantum yield. For instance, substituents on the polymethine bridge of cyanine dyes can lower the energy barriers for rotation around C-C bonds in the excited state, providing a pathway for non-radiative decay and leading to lower fluorescence quantum yields. researchgate.net By simulating the potential energy surfaces of the ground and excited states, researchers can identify such conformational changes and design more rigid dye structures to enhance fluorescence efficiency.

Mechanistic Research of Nir Dye Interactions at the Molecular Level

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced electron transfer (PET) is a critical quenching mechanism that significantly influences the fluorescence quantum yield of NIR dyes. researchgate.net In a typical PET system, the dye consists of a fluorophore, a spacer, and a recognition/activating group (receptor or donor). researchgate.net Upon photoexcitation, an electron can be transferred from the highest occupied molecular orbital (HOMO) of the electron donor to the HOMO of the excited fluorophore, or from the lowest unoccupied molecular orbital (LUMO) of the excited fluorophore to the LUMO of an electron acceptor. This process results in a non-emissive charge-separated state, effectively quenching the fluorescence.

The efficiency of PET is governed by the Gibbs free energy change (ΔG_PET), which must be negative for the process to be thermodynamically favorable. This can be modulated by altering the electronic properties of the donor or acceptor moieties. For instance, in heptamethine cyanine (B1664457) dyes, the introduction of a 4-aminophenylthio group can induce an efficient PET process, leading to a low fluorescence quantum yield. researchgate.net Conversely, modification of this amino group through acetylation or protonation can suppress PET and restore fluorescence. researchgate.net For a molecule like NIR-4 dye, the presence of electron-rich or electron-deficient substituents would be a key determinant of its potential to engage in PET processes.

A common design strategy for fluorescent probes is based on the "off-on" switching of PET. researchgate.net In the "off" state, an efficient PET process quenches the fluorescence. Upon interaction with a specific analyte, the electronic properties of the recognition moiety are altered, inhibiting PET and "turning on" the fluorescence. For example, a tricarbocyanine dye functionalized with a terpyridine moiety acts as a pH sensor through a PET mechanism, where fluctuations in pH modulate the electron-donating ability of the terpyridine group. nih.gov

Fluorescence Resonance Energy Transfer (FRET) Mechanisms

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two chromophores, a donor and an acceptor. wikipedia.org The donor, initially in its electronic excited state, can transfer energy to the acceptor through dipole-dipole coupling. wikipedia.org The efficiency of this transfer is highly dependent on the distance between the donor and acceptor (typically in the 1-10 nm range), the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, and the relative orientation of their transition dipoles. wikipedia.org

FRET is a powerful tool for studying molecular interactions and has been widely applied in biological imaging. nih.gov In the context of NIR dyes, FRET can be utilized to create probes with large Stokes shifts or to develop ratiometric sensors. For instance, nanoparticles co-encapsulating an aggregation-induced emission (AIE) luminogen as a donor and a NIR dye as an acceptor have been developed for in vivo imaging. nih.gov In one such system, the energy transfer efficiency was as high as 90% due to the excellent spectral overlap between the donor emission and the acceptor absorption. nih.gov

For a hypothetical FRET system involving this compound, it could serve as either a donor or an acceptor, depending on its spectral properties relative to a partner dye. If this compound were to be used as an acceptor, its absorption spectrum would need to overlap significantly with the emission spectrum of a suitable donor. The efficiency of FRET could then be used to measure distances at the molecular level, for example, to monitor protein-protein interactions or conformational changes in biomolecules.

Parameter Description Typical Range for FRET
Distance (r) Separation between donor and acceptor1 - 10 nm
Förster Radius (R₀) Distance at which FRET efficiency is 50%20 - 60 Å
Spectral Overlap (J) Integral of the donor emission and acceptor absorption spectraDependent on specific dye pair
Quantum Yield of Donor (Q_D) Efficiency of donor fluorescence in the absence of the acceptorVaries

Interplay of Electronic and Structural Factors on Photophysical Behavior

The photophysical properties of NIR dyes, including absorption and emission wavelengths, molar extinction coefficients, and quantum yields, are intricately linked to their electronic and structural characteristics. rsc.orgnih.gov The core structure of many NIR dyes, such as cyanines, consists of a polymethine chain connecting two heterocyclic rings. nih.gov The length of this conjugated chain is a primary determinant of the absorption wavelength; extending the chain generally leads to a red-shift in the absorption maximum. researchgate.net

Substituents on the heterocyclic rings or the polymethine chain also play a crucial role in fine-tuning the dye's properties. nih.gov Electron-donating or electron-withdrawing groups can alter the energy levels of the HOMO and LUMO, thereby shifting the absorption and emission wavelengths. For example, modifying a cyanine dye with sulfonate groups can enhance water solubility, a critical factor for biological applications. nih.gov The introduction of bulky groups can help to reduce aggregation, which often leads to fluorescence quenching. nih.gov

Dye-Solvent Interactions and Solvatochromism Studies

Solvatochromism is the phenomenon where the absorption or emission spectrum of a dye shifts in response to the polarity of the solvent. wikipedia.org This effect arises from differential solvation of the ground and excited electronic states of the dye molecule. wikipedia.org If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, leading to a red-shift (bathochromic shift) in the emission spectrum. Conversely, if the ground state is more polar, a blue-shift (hypsochromic shift) will be observed.

While many NIR polymethine dyes exhibit relatively poor solvatochromism, some have been specifically designed to be sensitive to their local environment. nih.gov For example, a push-pull dioxaborine probe, DXB-NIR, displays strong solvatochromism in the far-red to NIR region and has been used for polarity mapping of biomembranes. acs.org The fluorescence lifetime of NIR dyes can also be sensitive to solvent polarity, providing an alternative method for probing the microenvironment. nih.gov

The study of solvatochromism provides valuable insights into the nature of the electronic transitions in a dye molecule and its interactions with the surrounding medium. For this compound, investigating its spectral properties in a range of solvents with varying polarity would reveal the change in its dipole moment upon excitation and its potential for use as a polarity-sensitive probe.

Solvent Property Effect on Dye Spectrum
Polarity Can cause bathochromic or hypsochromic shifts
Hydrogen Bonding Capacity Can specifically interact with dye functional groups, affecting energy levels
Viscosity Can restrict molecular motion, potentially increasing fluorescence quantum yield

Energy and Hole Transfer Mechanisms in Dye-Sensitized Systems

In dye-sensitized systems, such as dye-sensitized solar cells (DSSCs), NIR dyes can act as light-harvesting components. stanford.edu Upon photoexcitation, the dye injects an electron into the conduction band of a semiconductor, typically titanium dioxide (TiO₂). The oxidized dye is then regenerated by a redox electrolyte. The efficiency of this process depends on the rates of electron injection, dye regeneration, and competing charge recombination processes.

Intermolecular energy and hole transfer can also play a significant role, particularly in systems where multiple dyes are co-sensitized on the semiconductor surface. stanford.edu An NIR dye that is not capable of efficient electron injection on its own can still contribute to the photocurrent through energy transfer to a neighboring dye that is a good injector. stanford.edu

Advanced Research Applications of Nir Dyes

Energy Conversion Systems

Near-infrared (NIR) dyes are crucial for enhancing the efficiency and functionality of various energy conversion systems by enabling the utilization of the NIR portion of the solar spectrum, which accounts for a significant percentage of total solar energy urv.cat. Their ability to absorb light beyond the visible range makes them valuable in applications requiring broad spectral response.

Dye-Sensitized Solar Cells (DSSCs) and Photovoltaics

While specific research findings for the "NIR4" BODIPY dye or DDCI-4 in Dye-Sensitized Solar Cells (DSSCs) are not extensively detailed in the provided search results, BODIPY dyes in general have been widely explored as photosensitizers in DSSCs due to their advantageous properties rsc.orgbeilstein-journals.orgnih.govrsc.orgaip.orgresearchgate.net. These properties include high absorption coefficients in the visible and NIR ranges, high fluorescence quantum yields, and excellent thermal and photochemical stability beilstein-journals.orgrsc.orgresearchgate.netrsc.org.

BODIPY dyes have been designed to achieve panchromatic absorption, extending into the NIR region, making them suitable for harvesting a broader spectrum of sunlight beilstein-journals.orgnih.gov. For instance, certain NIR BODIPY dyes have been synthesized and utilized as photosensitizers in DSSCs, demonstrating high incident photon-to-current conversion efficiency (IPCE) values, such as 64% at 750 nm, and power conversion efficiencies (PCE) up to 6.06% rsc.org. The incorporation of functional groups, like cyano-acrylic anchoring functions, facilitates their use as photosensitizers on TiO₂ mesoporous electrodes beilstein-journals.org.

The development of NIR-selective dyes for DSSCs aims to create transparent and colorless photovoltaic devices by absorbing strongly beyond 800 nm while minimizing absorption in the visible spectrum nih.govmdpi.com. Such selective NIR-DSSCs have achieved power conversion efficiencies of 3.1% with an average visible transmittance (AVT) of up to 76% mdpi.com.

Table 1: Representative Performance of BODIPY Dyes in DSSCs

Dye Type (General)Absorption Range (nm)IPCE (%) @ Wavelength (nm)Power Conversion Efficiency (PCE) (%)Reference
NIR BODIPY DyeExtended NIR64% @ 750 nm6.06% rsc.org
Functional BODIPYPanchromatic, extended NIRN/A1.12% - 1.22% beilstein-journals.orgnih.gov

Photocatalysis Enhancement with NIR Dyes

NIR dyes play a significant role in enhancing photocatalytic processes by extending the light absorption range of photocatalysts into the NIR spectrum, which is crucial for efficient solar energy utilization nih.govacs.org.

Specific information regarding the direct use of the "NIR4" BODIPY dye or DDCI-4 for photocatalysis enhancement is not explicitly detailed in the provided search results. However, BODIPY dyes, as a class, are recognized for their potential in photocatalysis. They can be designed as triplet photosensitizers, capable of producing reactive oxygen species like singlet oxygen upon light excitation, which are key intermediates in many photocatalytic reactions bilkent.edu.trrsc.orgnih.gov. For example, BODIPY dimers with intersystem crossing have shown promise as triplet photosensitizers for photocatalysis nih.gov.

A notable example involves a dibenzo-BODIPY-phenothiazine conjugate dye, which functions as a panchromatic photosensitizer when loaded onto hierarchical porous TiO₂ (HPT) semiconductors acs.org. This system demonstrated visible-to-NIR light-driven photocatalytic hydrogen production, with panchromatic absorption up to 780 nm and a light-to-fuel efficiency of 6.96% in the initial irradiation period acs.org. This highlights the capability of BODIPY-based dyes to facilitate broad spectral response in photocatalytic systems.

Material Science Applications

NIR dyes are integral to various material science applications, leveraging their unique optical properties to enable advanced functionalities in optoelectronic devices and specialized textiles.

Organic Light-Emitting Diodes (OLEDs) and Organic Lasers

Organic Light-Emitting Diodes (OLEDs) and organic lasers that emit in the near-infrared region are highly sought after for applications in telecommunications, medical imaging, and defense urv.catuv.es. The "NIR4" BODIPY dye, specifically mentioned in the context of organic lasers, demonstrates promising characteristics. This dye exhibits high fluorescence efficiency at longer wavelengths nih.gov.

In organic laser applications, the "NIR4" BODIPY dye showed laser bands tunable from 650 to 700 nm, with laser efficiencies ranging from 13% to 23% nih.gov. A significant finding for "NIR4" is its excellent photostability, recorded at up to 44 GJ/mol nih.gov. This performance makes it a compelling candidate for stable and efficient organic laser systems.

While direct, specific data for "NIR4" BODIPY dye or DDCI-4 in OLEDs is not available in the provided results, BODIPY dyes, in general, are recognized for their application in optoelectronic devices, including OLEDs rsc.org. O-BODIPY based fluorescent dyes have been developed that exhibit strong bimodal solid-state emissions across red and NIR regions, indicating their potential for solid-state emissive optoelectronic applications rsc.org. The development of NIR OLEDs faces challenges related to achieving high luminescence efficiency due to the energy gap law, which suggests that non-radiative decay rates increase with decreasing energy gap uv.es.

Table 2: Performance of "NIR4" BODIPY Dye in Organic Lasers

Dye NameTunable Laser Band (nm)Laser Efficiency (%)Photostability (GJ/mol)Reference
NIR4650-70013-23Up to 44 nih.gov

NIR Filters and Photodetectors

NIR dyes are critical components in the fabrication of NIR filters and photodetectors, enabling devices to selectively transmit or detect light in the near-infrared spectrum while blocking visible light beilstein-journals.orgmdpi.comacs.org.

1,1′-Diethyl-4,4′-dicarbocyanine iodide (DDCI-4) has been utilized as a photoactive material for organic photodiodes (OPDs) bilkent.edu.trmdpi.comresearchgate.netresearchgate.net. DDCI-4 exhibits good light sensing capability in the NIR region bilkent.edu.trmdpi.comresearchgate.net. Its molecular structure, containing an iminium cation and iodide anion, contributes to its strong absorption in the NIR region, characterized by two absorption peaks at 733 nm and 890 nm bilkent.edu.trmdpi.com. Devices incorporating DDCI-4 have demonstrated a responsivity of 22 mA/W and a detectivity of 6.57 × 10¹⁰ Jones at low concentrations bilkent.edu.trresearchgate.netresearchgate.net. The molar extinction coefficients for DDCI-4 are approximately 96,000 L·mol⁻¹·cm⁻¹ . The appropriate concentration of DDCI-4 can lead to improved light broadening, especially in NIR regions bilkent.edu.trmdpi.comresearchgate.netresearchgate.net.

While specific information on the "NIR4" BODIPY dye for filters or photodetectors is not available in the provided sources, BODIPY dyes generally possess strong absorbing properties and sharp fluorescence emission bands in the visible to NIR range, making them suitable for such applications researchgate.net. NIR filters, often containing NIR absorbing dyes, are designed to transmit NIR light while blocking or absorbing visible light, with cut-in wavelengths ranging from 670 nm to 910 nm acs.org.

Table 3: Performance Characteristics of DDCI-4 in Organic Photodiodes

CharacteristicValueReference
Responsivity22 mA/W bilkent.edu.trresearchgate.netresearchgate.net
Detectivity (at low conc.)6.57 × 10¹⁰ Jones bilkent.edu.trresearchgate.net
Absorption Peaks (Q-band)733 nm, 890 nm bilkent.edu.trmdpi.com
Molar Extinction Coefficient~96,000 L·mol⁻¹·cm⁻¹

Advanced Textiles for Stealth and Durability Studies

Near-infrared (NIR) dyes are increasingly integrated into advanced textiles, particularly for military applications, where stealth and camouflage are paramount nih.govmdpi.com. These dyes enable fabrics to interact favorably with light in the NIR region (750–2500 nm), allowing them to blend effectively with natural surroundings when viewed through night vision devices nih.gov.

Specific research findings on the "NIR4" BODIPY dye or DDCI-4 in advanced textiles for stealth and durability studies are not detailed in the provided search results. However, the general principles and benefits of using NIR dyes in textiles are well-documented. Textiles dyed with NIR dyes not only contribute to camouflage but also offer enhanced durability and resistance to various environmental conditions nih.gov. The characterization of NIR-dyed fabrics using hyperspectral imaging has shown their ability to maintain consistent spectral signatures despite variations in dye concentrations and dyeing temperatures, which is crucial for effective concealment nih.gov. This consistency ensures that the fabrics remain indistinguishable in the NIR spectrum, highlighting their potential for advanced stealth applications nih.gov.

The development of NIR-reflecting dyes or pigments is a key aspect of creating camouflage fabrics that match the reflectance curves of the environment, such as vegetation mdpi.com. While pigment printing is a common method for applying designs, it can sometimes reduce fabric durability and other functional properties mdpi.com. Research continues to explore methods to improve NIR reflectance while maintaining the textile's integrity and performance mdpi.com.

Future Research Directions and Emerging Paradigms for Nir Dyes

Overcoming Intrinsic Photostability and Quantum Yield Limitations

A significant hurdle in the widespread application of organic NIR dyes is their inherent susceptibility to photobleaching and often low fluorescence quantum yields (QY) mdpi.comresearchgate.netmdpi.com. Photostability, the ability of a dye to resist degradation under light exposure, is crucial for prolonged imaging and therapeutic applications. Many existing organic NIR dyes suffer from poor photostability, limiting their utility in long-term tracking or repeated illumination scenarios mdpi.commdpi.com. Research efforts are directed towards structural modifications that impart greater rigidity to the dye molecule, thereby reducing non-radiative decay pathways that lead to photobleaching. For instance, novel aza-BODIPY derivatives have demonstrated promisingly high photostability mdpi.commdpi.com. Similarly, conjugated porphyrin dimers have exhibited improved photostability compared to their monomeric counterparts, suggesting that molecular architecture plays a vital role core.ac.uk.

Development of Strategies for Mitigating Aggregation-Induced Quenching

Traditional organic dyes often suffer from aggregation-caused quenching (ACQ), a phenomenon where their fluorescence is severely diminished or entirely lost in concentrated solutions or aggregated states due to strong intermolecular interactions, such as π-π stacking mdpi.comresearchgate.netacs.orgnih.gov. This poses a significant challenge for applications requiring high dye concentrations, such as nanoparticles or solid-state formulations.

Refined Rational Design Principles for Precise Spectral Property Tuning

The ability to precisely tune the spectral properties of NIR dyes—including absorption and emission wavelengths, and Stokes shift—is paramount for developing probes tailored to specific biological targets and imaging modalities acs.orgresearchgate.netnih.govresearchgate.netmdpi.comjanelia.org. Rational design involves a systematic and predictive approach to molecular modification.

Key strategies in this area include extending the conjugated π-electron systems, modifying electron-donating (D) and electron-accepting (A) units in D-A or D-π-A architectures, and incorporating optically tunable groups acs.orgresearchgate.netresearchgate.netresearchgate.netmdpi.com. For instance, the elongation of the polymethine chain in cyanine (B1664457) dyes can induce a significant red-shift in their emission spectrum mdpi.comnih.gov. Advanced computational methods, such as molecular orbital theory, are increasingly employed to predict and control the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gaps, which directly influence the absorption and emission wavelengths of the dyes researchgate.netmdpi.com. This allows for a more efficient and targeted synthesis of dyes with desired spectral characteristics, moving beyond trial-and-error approaches janelia.org.

Exploration of Novel Chromophore Scaffolds for Deeper NIR Regions (NIR-II and beyond)

While the NIR-I window (700-1000 nm) offers advantages over visible light, the second near-infrared (NIR-II) window (1000-1700 nm) and beyond present even greater opportunities for deep-tissue imaging due to further minimized photodamage, deeper penetration, and significantly reduced tissue autofluorescence researchgate.netthno.orgacs.orgmdpi.com. However, the development of high-performance dyes for these deeper regions remains challenging.

Future research is heavily invested in exploring novel chromophore scaffolds beyond the conventionally used cyanines, phthalocyanines, and squaraines researchgate.netnih.govmdpi.comacs.orgtcichemicals.com. Promising new scaffolds include aza-BODIPY derivatives, which have shown potential for NIR imaging probes mdpi.commdpi.com. Rylene dicarboximides, particularly those with extended π-conjugation like terrylene-anthraquinone dyads (e.g., FTQ), are being investigated for their strong absorption in the NIR-II region and high photothermal conversion efficiency acs.org. Donor-acceptor-donor (D-A-D) motifs are also proving to be a highly tunable dye architecture for achieving emission past 1000 nm nih.govthno.orgnih.gov. The advancement of detection technologies, such as InGaAs cameras, is crucial for effectively utilizing the emission from these deeper NIR regions researchgate.net.

Integration of Advanced Nanomaterials with NIR Dyes for Hybrid Systems

The integration of NIR dyes with advanced nanomaterials represents a powerful strategy to overcome the limitations of standalone dyes and create sophisticated hybrid systems with enhanced functionalities mdpi.comacs.orgijfmr.comnih.govfrontiersin.orgnih.govresearchgate.netkoreamed.org. These hybrid systems leverage the unique properties of both components.

Nanomaterials such as polymeric nanoparticles, quantum dots, gold nanoparticles, and upconverting nanoparticles can serve as carriers or platforms for NIR dyes, offering several synergistic benefits mdpi.comacs.orgijfmr.comnih.govfrontiersin.orgnih.govresearchgate.netkoreamed.org. These include enhanced brightness by encapsulating multiple dye molecules, improved photostability by protecting dyes from environmental degradation, and facilitated targeted delivery to specific tissues or cells, often through mechanisms like the enhanced permeability and retention (EPR) effect in tumors acs.orgmdpi.comijfmr.comnih.gov. Examples include dye-loaded polymer nanoparticles that combine superior brightness with biodegradability acs.org, and upconverting organic dye-doped core-shell nano-composites that enable dual-modality imaging and photothermal therapy nih.gov. The use of NIR dye-incorporated phospholipid nanoparticles has also shown promise for imaging applications koreamed.org.

Design of Multi-Modal and Multi-Functional NIR Dye Systems for Complex Research Problems

The complexity of biological systems and diseases necessitates probes that can provide comprehensive information. This has driven the development of multi-modal and multi-functional NIR dye systems that integrate diverse capabilities into a single platform nih.govmdpi.comnih.gov.

Multi-Modal Imaging: Designing dyes that are compatible with multiple imaging modalities, such as fluorescence imaging, photoacoustic imaging, and positron emission tomography (PET), allows for complementary information and enhanced diagnostic accuracy nih.govmdpi.comnih.gov. For instance, a single probe could offer the high sensitivity of fluorescence imaging for superficial structures and the deep penetration of photoacoustic imaging for deeper tissues.

Multi-Functional Theranostics: A significant emerging paradigm is the creation of theranostic systems that combine diagnostic imaging with therapeutic functions (e.g., photothermal therapy (PTT), photodynamic therapy (PDT)) mdpi.comnih.govnih.govnih.govscienceopen.com. These systems enable real-time monitoring of therapeutic efficacy and precise, targeted intervention. Heptamethine cyanine dyes, for example, are being actively explored for their inherent tumor-targeting capabilities and their potential to serve as both imaging agents and photothermal/photodynamic therapeutic agents when integrated into nanoparticle-based delivery systems nih.govscienceopen.com. The rational design of such multifunctional molecular dyes, like the DD-A-DD scaffold dye SYL, which offers intrinsic dual-modal NIR-II fluorescence/photoacoustic imaging and photothermal therapeutic effects, represents a significant advancement in addressing complex research problems in biomedicine nih.gov.

Q & A

Q. How should experimental designs be structured to synthesize NIR-4 dye with improved water solubility while maintaining optical stability?

Methodological Answer:

  • Hydrophilic Functionalization: Introduce sulfonate or carboxylate groups into the dye’s hydrophobic π-system to enhance water solubility. However, this may alter absorption/emission profiles, requiring iterative testing .
  • Aggregation Mitigation: Use surfactants (e.g., SDS) or encapsulation in micelles during synthesis to prevent fluorescence quenching caused by dye aggregation .
  • Validation: Employ dynamic light scattering (DLS) to monitor aggregation and UV-Vis-NIR spectroscopy to confirm retention of optical properties post-modification .

Q. What characterization techniques are critical for verifying NIR-4’s optical properties and structural integrity?

Methodological Answer:

  • Optical Profiling: Use UV-Vis-NIR absorption and fluorescence spectroscopy to quantify molar extinction coefficients, quantum yields, and Stokes shifts. Compare results with established dyes like ICG to benchmark performance .
  • Structural Analysis: Perform mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm molecular weight and functional group incorporation.
  • Stability Testing: Monitor photodegradation under simulated biological conditions (e.g., pH 7.4 buffer, 37°C) using time-resolved spectroscopy .

Q. How can researchers ensure reproducibility when adapting NIR-4 synthesis protocols from literature?

Methodological Answer:

  • Detailed Metadata: Document solvent purity, reaction temperatures, and stirring rates, as minor variations can significantly alter outcomes .
  • Control Experiments: Replicate key steps (e.g., purification via column chromatography) using the original study’s parameters before introducing modifications.
  • Data Sharing: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data and synthetic protocols in open repositories .

Advanced Research Questions

Q. How can contradictory data on NIR-4’s photostability across studies be systematically analyzed and resolved?

Methodological Answer:

  • Source Identification: Compare experimental conditions (e.g., light source intensity, oxygen levels) that may accelerate photobleaching. For example, ambient oxygen can generate reactive species that degrade NIR dyes .
  • Statistical Reconciliation: Apply multivariate regression to isolate variables affecting stability. Publicly share datasets for cross-validation .
  • Alternative Hypotheses: Investigate whether aggregation (observed via cryo-TEM) or impurities (detected via HPLC) contribute to discrepancies .

Q. What strategies are effective for integrating NIR-4 into multimodal imaging systems without signal interference?

Methodological Answer:

  • Spectral Unmixing: Use computational tools (e.g., linear discriminant analysis) to separate NIR-4’s emission from overlapping signals (e.g., autofluorescence). Validate with phantoms containing controlled dye mixtures .
  • Surface Functionalization: Attach targeting ligands (e.g., antibodies) to minimize off-target binding and background noise. Confirm specificity via competitive binding assays .
  • Hardware Synchronization: Calibrate detectors to match NIR-4’s emission range (e.g., 750-850 nm) and optimize filter sets to reduce cross-talk .

Q. How can computational modeling guide the design of NIR-4 derivatives with enhanced tissue penetration and reduced toxicity?

Methodological Answer:

  • In Silico Screening: Use density functional theory (DFT) to predict absorption/emission wavelengths and solvation free energies. Prioritize candidates with lower HOMO-LUMO gaps for red-shifted emission .
  • Toxicity Prediction: Apply QSAR (Quantitative Structure-Activity Relationship) models to estimate cytotoxicity based on functional groups (e.g., amine vs. sulfonate).
  • Validation Pipeline: Test top candidates in 3D cell cultures before advancing to in vivo models to assess biocompatibility and imaging efficacy .

Q. What frameworks are recommended for managing and sharing heterogeneous data (spectral, structural, biological) in NIR-4 research?

Methodological Answer:

  • Standardized Metadata: Use platforms like NFDI4Chem to annotate datasets with experimental parameters (e.g., excitation wavelengths, solvent systems) .
  • Repository Integration: Deposit data in discipline-specific repositories (e.g., PubChem for structural data, Zenodo for spectral profiles) with unique DOIs .
  • Collaborative Review: Implement peer review for datasets to ensure quality and reproducibility, aligning with FAIR principles .

Key Considerations for Data-Driven Research

  • Replication: Always include positive controls (e.g., commercial ICG) and negative controls (e.g., solvent-only samples) to validate experimental setups .
  • Ethical Data Use: When applying NIR-4 in biological studies, comply with NIH guidelines for data anonymization and participant confidentiality .
  • Interdisciplinary Collaboration: Engage photophysicists, synthetic chemists, and data scientists to address multifaceted challenges in NIR dye research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.